Reactive red 180

Description

Background and Significance of Reactive Red 180 in Chemical Research

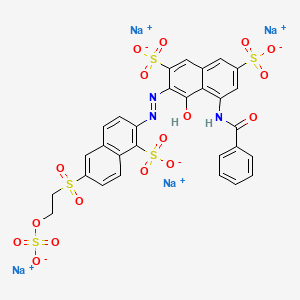

This compound, identified by the chemical designation Color Index this compound and Color Index number 181055, stands as a prominent representative of the reactive dye class that has revolutionized textile chemistry and materials science research. This synthetic dye belongs to the single azo class of compounds, characterized by the presence of the characteristic azo group (-N=N-) that links two aromatic ring systems within its molecular framework. The compound exhibits exceptional significance in chemical research due to its ability to form covalent bonds with cellulose fibers under alkaline conditions, making it an ideal model system for studying dye-substrate interactions and reaction mechanisms.

The molecular composition of this compound demonstrates remarkable complexity, with research indicating variations in reported molecular formulas across different studies. According to comprehensive chemical databases, the compound exists with the molecular formula C29H19N3Na4O17S5 and a molecular weight of 933.76 grams per mole, as documented in industrial specifications. However, alternative formulations report the molecular formula as C29H23N3O17S5·4Na with a molecular weight of 868.8 grams per mole, suggesting the presence of different hydration states or sodium salt forms. This structural complexity contributes to the compound's versatility in research applications and its effectiveness as a reactive dyeing agent.

The significance of this compound in chemical research extends beyond its primary textile applications to encompass advanced studies in photocatalytic degradation, enzyme-mediated decolorization, and three-dimensional quantitative structure-property relationship modeling. Research investigations have employed this compound as a model substrate for understanding the mechanisms of titanium dioxide-catalyzed photodegradation under visible light irradiation, providing valuable insights into environmental remediation technologies for textile wastewater treatment. Additionally, the compound serves as a critical component in developing computational models that predict dye-fiber binding patterns, advancing our understanding of the ligand-receptor concept in textile chemistry.

Historical Development of Azo Dyes and Reactive Dyes

The historical evolution of azo dyes and reactive dyes represents one of the most significant technological advances in synthetic chemistry, with origins tracing back to the mid-19th century discoveries that fundamentally transformed the textile industry. The foundational work began with Johann Peter Griess's groundbreaking diazotization reaction, which established the chemical basis for azo dye synthesis through the formation of diazonium salts from aromatic amines. This pivotal discovery enabled the systematic development of synthetic dyes that could provide vibrant colors with improved stability compared to traditional natural dyes.

The progression toward reactive dyes involved several critical milestones that established the theoretical and practical foundations for compounds like this compound. In 1923, Ciba made a crucial discovery when researchers found that acidic monochlorotriazine dyes could effectively dye wool fibers, achieving high wet fastness properties that were essential for maintaining color integrity during laundering processes. This breakthrough represented an early recognition of the potential for dyes that could form chemical bonds with textile substrates, rather than relying solely on physical adsorption mechanisms.

The definitive moment in reactive dye development occurred in 1954 when I.D. Rattee and W.E. Stephen of Imperial Chemical Industries in the United Kingdom discovered that dichlorotriazine dyes could form covalent bonds with cellulose fibers under alkaline conditions. This groundbreaking discovery led to the filing of the first patent for reactive dyes, establishing the fundamental principle that would govern the development of all subsequent reactive dye technologies. The mechanism involved the reaction of chlorotriazine groups with hydroxyl groups present in cellulose molecules, creating stable covalent linkages that provided exceptional wash fastness properties.

The commercialization of reactive dyes began in earnest in 1956 when Imperial Chemical Industries released the first commercial reactive dye, Procion Red MX-2B, under the brand name Procion. This marked the official beginning of the reactive dye era and ushered in a new age of vibrant and long-lasting colors in textile manufacturing. The success of this initial product prompted rapid development by competing chemical companies, with both Ciba and Hoechst introducing their respective reactive dye brands, Cibacron and Remazol, in 1958. These developments established the foundation for the diverse range of reactive dyes, including this compound, that would subsequently emerge through continued research and development efforts.

Research Objectives and Scope

The contemporary research landscape surrounding this compound encompasses multiple interconnected objectives that reflect the compound's significance in both fundamental chemical science and applied industrial applications. Primary research objectives focus on elucidating the detailed molecular mechanisms governing the compound's reactivity with cellulose substrates, with particular emphasis on understanding the kinetics and thermodynamics of covalent bond formation under various reaction conditions. These investigations employ advanced spectroscopic techniques and computational modeling approaches to characterize the electronic structure and conformational properties that determine the compound's binding efficiency and color stability.

A significant research direction involves the systematic investigation of photocatalytic degradation pathways for this compound, aimed at developing effective environmental remediation strategies for textile industry wastewater. Research objectives in this area include optimizing reaction conditions for titanium dioxide-catalyzed photodegradation, investigating the effects of various electron acceptors such as potassium peroxodisulfate and potassium peroxymonosulfate on degradation efficiency, and characterizing the intermediate products formed during the mineralization process. These studies provide critical insights into the environmental fate of reactive dyes and inform the development of sustainable treatment technologies.

The scope of current research extends to comprehensive structure-property relationship studies that employ three-dimensional quantitative structure-property relationship modeling techniques to predict and optimize the performance characteristics of this compound and related compounds. These investigations utilize Comparative Molecular Field Analysis methods to understand how specific structural features influence the compound's interaction with cellulose fibers, providing valuable guidance for the rational design of improved reactive dyes with enhanced affinity and selectivity properties. The research scope also encompasses enzyme-mediated decolorization studies that investigate the potential for biological treatment systems using laccase and other oxidative enzymes for reactive dye degradation.

Advanced analytical research objectives focus on developing improved characterization methods for this compound, including the application of nuclear magnetic resonance spectroscopy, Fourier transform infrared spectroscopy, and mass spectrometry techniques to confirm structural integrity and assess purity levels in commercial preparations. These analytical investigations support quality control efforts in industrial production and provide essential data for regulatory compliance and product standardization initiatives. The research scope further includes investigations into novel synthetic pathways that may improve the efficiency and environmental sustainability of this compound production processes, with particular attention to reducing the use of hazardous reagents and minimizing waste generation.

Properties

IUPAC Name |

tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23N3O17S5.4Na/c33-27-25-18(13-20(51(37,38)39)15-23(25)30-29(34)16-4-2-1-3-5-16)14-24(52(40,41)42)26(27)32-31-22-9-6-17-12-19(7-8-21(17)28(22)53(43,44)45)50(35,36)11-10-49-54(46,47)48;;;;/h1-9,12-15,33H,10-11H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPJKMFRMGRVEU-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19N3Na4O17S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85586-40-9, 98114-32-0 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-(2-(1-sulfo-6-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)diazenyl)-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085586409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-((1-sulfo-6-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, tetrasodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098114320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-(benzoylamino)-4-hydroxy-3-[[1-sulpho-6-[[2-(sulphooxy)ethyl]sulphonyl]-2-naphthyl]azo]naphthalene-2,7-disulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-, sodium salt (1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Textile Dyeing

Reactive Red 180 is primarily utilized for dyeing cellulose fibers, such as cotton and viscose. Its effectiveness in various dyeing methods makes it a preferred choice in the textile industry:

-

Dyeing Techniques:

- Continuous rolling fountain dyeing

- Piled-up dyeing methods

- Printing applications, particularly two-phase printing

-

Fastness Properties:

- Light Fastness: Rated between 4-5 (ISO standard)

- Perspiration Fastness: Rated at 5 (both acid and alkali conditions)

- Soaping Fastness: Rated at 4-5

| Property | Rating (ISO Standard) |

|---|---|

| Light Fastness | 4-5 |

| Oxygen Bleaching | 5 |

| Perspiration Fastness | 5 (Acid), 5 (Alkali) |

| Soaping Fastness | 4-5 |

These properties indicate that this compound maintains color integrity under various conditions, making it suitable for high-quality textile products.

Environmental Applications

Recent studies have investigated the use of this compound in environmental remediation processes:

- Photocatalytic Degradation:

- Biodegradation Studies:

Scientific Research Applications

This compound serves as a model compound in various scientific studies:

- Nanotechnology:

- Green Chemistry:

- Case Studies:

Chemical Reactions Analysis

Reaction with Cellulose Fibers

Reactive Red 180 forms covalent bonds with cellulose through nucleophilic substitution under alkaline conditions (pH 10–12) :

- Alkaline Hydrolysis : The sulfatoethylsulfonyl group converts to a reactive vinyl sulfone (-SO₂-CH=CH₂).

- Nucleophilic Attack : Cellulose’s ionized hydroxyl (-O⁻) attacks the vinyl sulfone, forming an ether bond .

Optimized Fixation Conditions :

| Parameter | Optimal Range | Efficiency |

|---|---|---|

| Temperature | 60–80°C | >80% |

| pH | 10.5–11.5 | |

| Electrolyte (NaCl) | 50–80 g/L |

Advanced Oxidation Processes (AOPs)

- Fenton Oxidation : Iron-loaded leonardite catalyst (Fe²⁺/H₂O₂) achieves 95% decolorization at pH 3 .

- Photocatalysis : TiO₂/UV systems degrade the dye via radical-mediated breakdown .

Biodegradation

- Microbial Action : Aeromonas hydrophila SK16 decolorizes 90% of 200 mg/L dye in 6 days using azoreductase and laccase enzymes .

Adsorption

- Materials : Coconut flower carbon (CFC) and jute fiber carbon (JFC) show Langmuir adsorption capacities of 181.9 mg/g and 200 mg/g, respectively .

| Adsorbent | pH Optimum | Capacity (mg/g) | Kinetic Model |

|---|---|---|---|

| CFC | 2–4 | 181.9 | Pseudo-second-order |

| JFC | 2–4 | 200.0 | Pseudo-second-order |

Electrochemical Reactions

This compound serves as an electrochemical probe for metal ion detection (e.g., Cu²⁺, Fe³⁺) due to sulfonate redox activity :

- Oxidation Peak : Observed at 0.2 V (vs. Ag/AgCl) in cyclic voltammetry .

- Application : Monitoring Cu²⁺ oxidation with 80% efficiency in electrolysis .

Environmental and Industrial Implications

Comparison with Similar Compounds

Comparison with Similar Reactive Dyes

Reactive Red 180 is compared to structurally and functionally analogous dyes, including Reactive Red 120 , Reactive Black 5 , and Cibacron Reactive Red FN-R , based on molecular properties, dyeing efficiency, and environmental remediation.

Table 1: Molecular and Application Properties of this compound and Similar Dyes

Key Findings:

Structural Differences: this compound and Red 120 are monoazo dyes, but Red 180’s sulfone and sulfonic acid groups enhance cellulose affinity compared to Red 120’s simpler structure . Reactive Black 5, a diazo dye, exhibits higher molecular weight and fixation efficiency due to dual reactive sites .

Dyeing Performance :

- Exhaustion Rates : this compound shows lower exhaustion (30–40%) on tussah silk compared to mulberry silk (50–60%) under neutral conditions, requiring sodium bicarbonate for optimal fixation (70–80%) .

- Salt Tolerance : this compound maintains decolorization efficiency (90%) at NaCl concentrations up to 15 g/L, outperforming Cibacron FN-R, which requires low salinity (<5 g/L) .

Environmental Remediation :

- Biological Decolorization : Immobilized CK3 bacteria achieve 90% decolorization of this compound at pH 8–9, whereas Red 120 requires Chlorella vulgaris microalgae for comparable removal .

- Adsorption : Pomegranate peels remove 90% of Cibacron FN-R at pH 6, but this compound necessitates advanced oxidation or enzymatic hydrolysis due to its stable sulfone bonds .

Table 2: Decolorization Efficiency of Reactive Dyes

Environmental and Industrial Implications

- Toxicity : this compound’s hydrolysis byproducts (e.g., aromatic amines) are more toxic than those of Reactive Black 5, necessitating stringent wastewater treatment .

- Cost-Effectiveness : this compound’s higher molecular weight increases raw material costs compared to Cibacron FN-R, but its superior discharge properties justify its use in premium textiles .

Preparation Methods

Tosyl Chloride Sulfination

Diazotization

Coupling Reaction

- Procedure :

- Add Broenner's acid (2-naphthylamine-6-sulfonic acid) to the diazonium salt solution.

- Adjust pH with sodium bicarbonate (pH = 4–4.5) followed by sodium carbonate (pH = 5.5–8.0).

- Stir the mixture until the reaction is complete.

- Purpose : Forms the azo bond, creating the characteristic red color of Reactive Red 180.

Alkaline Purification

Salt-Out and Drying

- Procedure :

- Warm the solution to 25–50°C and add sodium chloride (10–15% by volume).

- Stir for one hour, filter, and spray-dry the filter cake to obtain the final product.

- Purpose : Isolates and dries the dye for industrial use.

Reaction Conditions and Parameters

| Step | Temperature (°C) | pH Range | Duration | Key Reagents |

|---|---|---|---|---|

| Tosyl Chloride Sulfination | 55–70 | 6.5–9 | ~3 hours | Sodium bicarbonate, tosyl chloride |

| Diazotization | 5–20 | <0.7 | ~2 hours | Sodium nitrite, hydrochloric acid |

| Coupling | Ambient | 4–8 | Until completion | Broenner's acid, sodium carbonate |

| Alkaline Purification | 5–15 | 11–12 | Monitored by TLC | Sodium hydroxide |

| Salt-Out | 25–50 | Neutral | ~1 hour | Sodium chloride |

Key Research Findings

Environmental Considerations :

- The process generates wastewater containing residual dyes and salts, which requires proper treatment before disposal.

Q & A

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural integrity and degradation byproducts?

- Methodological Answer : UV-Vis spectroscopy (λmax ~514 nm) confirms dye concentration, while FTIR identifies functional groups (e.g., azo bonds). LC-MS or GC-MS detects degradation intermediates. For reproducibility, calibrate instruments with standard solutions and cross-validate results using multiple techniques .

Q. How can researchers design controlled experiments to assess this compound’s stability under varying environmental conditions (e.g., light, pH)?

- Methodological Answer : Use factorial design to test variables: light intensity (UV vs. visible), pH (3–11), and temperature. Include control groups (e.g., dark conditions) and measure degradation kinetics via spectrophotometry. Statistical tools like ANOVA identify significant factors .

Advanced Research Questions

Q. How do contradictions in reported degradation efficiencies of this compound across studies arise, and what methodologies resolve these discrepancies?

- Methodological Answer : Discrepancies may stem from differing experimental setups (e.g., catalyst loading, irradiation sources). Resolve by standardizing protocols (e.g., ISO guidelines) and conducting meta-analyses. Compare rate constants (k) normalized to surface area or catalyst mass, and assess error margins via regression analysis .

Q. What advanced computational models can predict this compound’s reactive pathways during photocatalytic or biological degradation?

- Methodological Answer : Density Functional Theory (DFT) models electron transfer mechanisms at azo bond cleavage sites. Molecular dynamics simulations predict interaction energies between dye molecules and catalysts/enzymes. Validate models with experimental LC-MS/MS data on intermediate species .

Q. How can researchers integrate multi-omics approaches (e.g., metabolomics, proteomics) to elucidate microbial degradation pathways for this compound?

- Methodological Answer : Cultivate dye-degrading microbes (e.g., Pseudomonas spp.) in controlled bioreactors. Use LC-QTOF-MS for metabolomic profiling of intermediates and shotgun proteomics to identify enzymes (e.g., azoreductases). Pathway mapping tools like KEGG link metabolites to genomic data .

Q. What strategies mitigate interference from co-existing pollutants when analyzing this compound’s adsorption/desorption dynamics in wastewater matrices?

- Methodological Answer : Employ selective adsorbents (e.g., molecularly imprinted polymers) and pre-treat samples via solid-phase extraction. Use tandem mass spectrometry (MS/MS) with isotope-labeled standards to distinguish target analyte signals from background noise .

Data Analysis & Interpretation

Q. How should researchers statistically validate the significance of this compound’s removal efficiency in heterogeneous catalytic systems?

- Methodological Answer : Perform triplicate experiments and calculate standard deviations. Use t-tests to compare efficiencies across catalysts (e.g., TiO2 vs. ZnO). For non-linear kinetics, apply pseudo-first/second-order models with goodness-of-fit metrics (R<sup>2</sup>, χ²) .

Q. What bioinformatics tools are suitable for annotating unknown degradation byproducts of this compound in high-resolution mass spectrometry datasets?

- Methodological Answer : Use tools like mzCloud or GNPS for spectral matching against environmental contaminant libraries. Apply in-silico fragmentation (e.g., CFM-ID) to predict structures of unannotated peaks .

Ethical & Literature Review Considerations

Q. How can researchers ensure comprehensive and unbiased literature reviews on this compound’s ecotoxicological impacts?

- Methodological Answer : Search databases like PubMed, Web of Science, and Scopus using controlled vocabulary (e.g., "azo dye toxicity"). Screen studies for conflicts of interest and validate methods via critical appraisal tools (e.g., CONSORT for experimental studies). Prioritize peer-reviewed articles with high citation counts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.